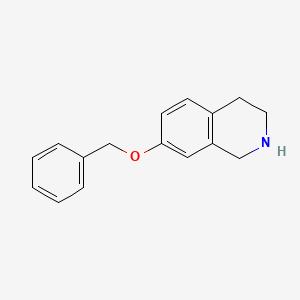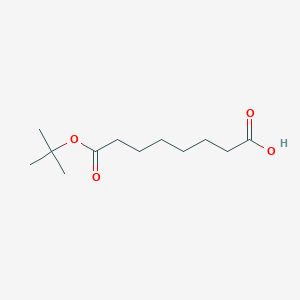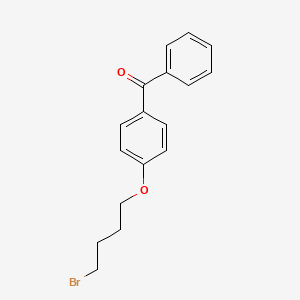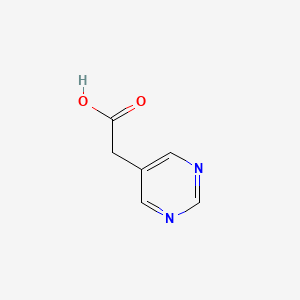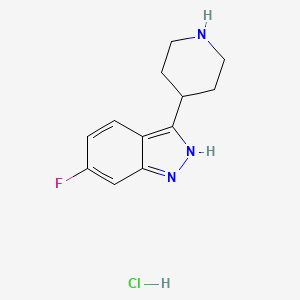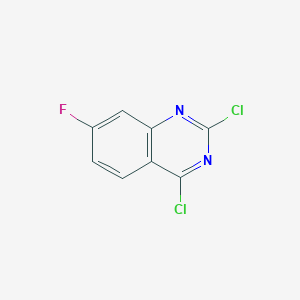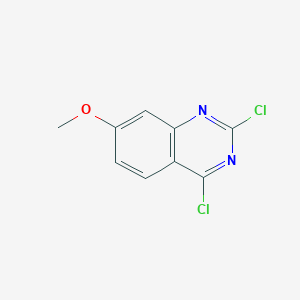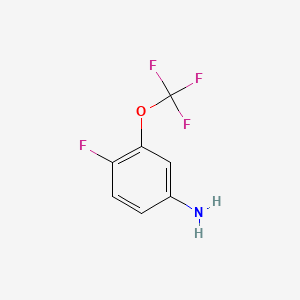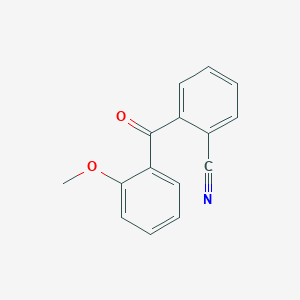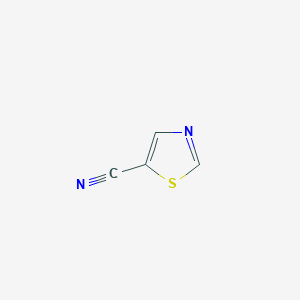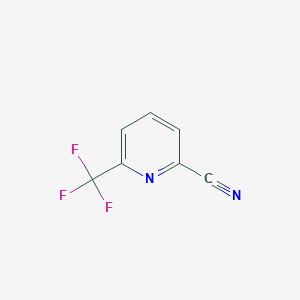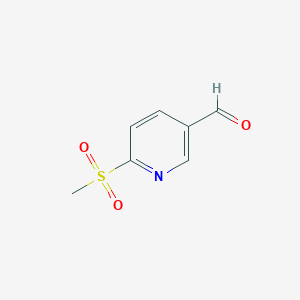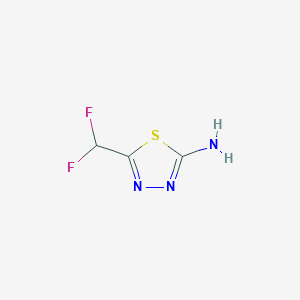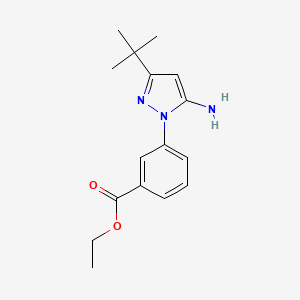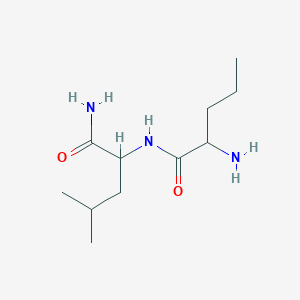
L-norvalyl-L-leucinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-norvalyl-L-leucinamide is an organic compound with a complex structure that includes both amide and amino functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-norvalyl-L-leucinamide typically involves the reaction of 2-aminopentanoic acid with 4-methylpentanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, including temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
L-norvalyl-L-leucinamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The amide group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or amines.
科学研究应用
L-norvalyl-L-leucinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of L-norvalyl-L-leucinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-(2-Aminopentanoylamino)-4-methylpentanoic acid
- 2-(2-Aminopentanoylamino)-4-methylpentanol
- 2-(2-Aminopentanoylamino)-4-methylpentanone
Uniqueness
L-norvalyl-L-leucinamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
属性
分子式 |
C11H23N3O2 |
|---|---|
分子量 |
229.32 g/mol |
IUPAC 名称 |
2-(2-aminopentanoylamino)-4-methylpentanamide |
InChI |
InChI=1S/C11H23N3O2/c1-4-5-8(12)11(16)14-9(10(13)15)6-7(2)3/h7-9H,4-6,12H2,1-3H3,(H2,13,15)(H,14,16) |
InChI 键 |
GVRRLWMQUCQIDB-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C(=O)NC(CC(C)C)C(=O)N)N |
序列 |
XL |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


